Benzylhydrazine hydrochloride

Beschreibung

Benzylhydrazine hydrochloride (BHC), a hydrazine derivative with the chemical formula C₇H₁₁ClN₂, is widely utilized in organic synthesis, materials science, and perovskite solar cell (PSC) technology. Structurally, it consists of a benzyl group attached to a hydrazine moiety, with a hydrochloride counterion enhancing its stability and solubility. Key applications include:

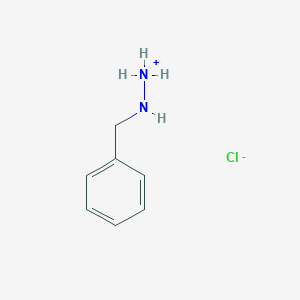

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7, 555-96-4 (Parent) | |

| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90147998 | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-96-1, 1073-62-7 | |

| Record name | Benzylhydrazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylhydrazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including benzaldehyde and nitrogen gas.

Reduction: It can be reduced to form benzylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide.

Major Products:

Oxidation: Benzaldehyde and nitrogen gas.

Reduction: Benzylamine.

Substitution: Various substituted hydrazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benzylhydrazine hydrochloride serves various roles in scientific research:

Organic Synthesis

- Hydrazone Formation : BHC is widely used as a reagent for synthesizing hydrazones, which are intermediates in preparing heterocyclic compounds. This process is crucial for developing pharmaceuticals and agrochemicals.

Biological Studies

Materials Science

- Perovskite Solar Cells : BHC plays a significant role in enhancing the performance of perovskite solar cells. It stabilizes organic cations and improves the crystallization of perovskite films by interacting with iodide ions through protonation and dehydration mechanisms . This enhancement is critical for optimizing solar cell efficiency under ambient conditions.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of BHC with copper-containing amine oxidases, revealing that BHC forms covalent adducts with the enzyme's active site. This interaction was crucial for understanding the enzyme's catalytic mechanism and potential therapeutic targets .

Case Study 2: Solar Cell Performance

Research demonstrated that incorporating BHC into perovskite solar cell precursor inks significantly improved film crystallization and overall solar cell efficiency. The study highlighted the importance of BHC in optimizing the stability of perovskite materials against environmental degradation .

Wirkmechanismus

The mechanism of action of benzylhydrazine hydrochloride involves its interaction with various molecular targets. In the context of perovskite solar cells, it acts as a stabilizer by preventing the buildup of iodine and the breakdown of organic cations. This is achieved through protonation and dehydration mechanisms, converting the compound to harmless volatile products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzylhydrazine Hydrochloride and Analogous Hydrazine Derivatives

Key Research Findings

Reduction Efficiency in PSCs: BHC outperforms hypophosphorous acid by reducing I₂ without generating toxic byproducts, enabling >23% power conversion efficiency (PCE) in inverted p-i-n PSCs .

Organic Synthesis Reactivity :

- BHC reacts with carbonyl compounds (e.g., ethyl acetoacetate) to form pyrazole derivatives, exhibiting higher yield and selectivity compared to phenylhydrazine .

- Unlike acetyl hydrazine, BHC’s benzyl group enhances steric hindrance, favoring regioselective product formation .

Toxicity Profiles: Chronic administration of BHC (0.015% in drinking water) induces lung adenomas in 42% of female mice, while phenylhydrazine HCl causes blood vessel tumors (22% in females) . Benzylhydrazine dihydrochloride shows higher carcinogenicity than BHC, likely due to increased bioavailability of the dihydrochloride form .

Stabilization Mechanisms :

- BHC uniquely suppresses organic cation degradation (e.g., MA⁺, FA⁺) in perovskite inks via protonation and dehydration, preserving precursor integrity for >1 month .

Critical Analysis of Contradictory Evidence

- Efficacy vs. Toxicity: While BHC enhances PSC performance, its carcinogenicity necessitates strict handling protocols, contrasting with its "green" role in renewable energy applications .

- Structural Analogues : Benzylhydrazine dihydrochloride’s higher toxicity compared to BHC underscores the impact of counterion choice on biological activity .

Biologische Aktivität

Benzylhydrazine hydrochloride (BHC), with the molecular formula C₇H₁₁ClN₂, is an organic compound derived from hydrazine. It has garnered attention in various fields, including organic synthesis and biological research, due to its diverse biological activities and applications. This article explores the biological activity of BHC, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

BHC is primarily utilized as a reagent in the synthesis of hydrazones and other heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in both chemistry and biology. BHC has been studied for its potential applications in enzyme inhibition, cancer research, and as a precursor for biologically active molecules .

Target Interactions

BHC interacts with biological targets through several mechanisms:

- Protonation and Dehydration : BHC can undergo protonation, leading to dehydration reactions that affect its reactivity and interactions with other molecules.

- Enzyme Inhibition : Research indicates that BHC acts as a pseudo-substrate for certain enzymes, such as bovine serum amine oxidase, inhibiting their activity while allowing for recovery after incubation .

Biochemical Pathways

The primary biochemical pathways affected by BHC include:

- Oxidation-Reduction Reactions : BHC can be oxidized to form benzaldehyde and nitrogen gas or reduced to yield benzylamine. These reactions are crucial in various metabolic processes.

- DNA Repair Mechanisms : Studies have shown that hydrazine derivatives, including BHC, can induce DNA repair responses in hepatocytes, indicating potential genotoxic effects .

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature:

- Antimicrobial Activity : Derivatives of BHC have been explored for their antimicrobial properties. For instance, certain synthesized compounds based on BHC demonstrated significant activity against Candida albicans, suggesting potential applications in treating fungal infections.

- Genotoxicity : Research indicates that BHC and its derivatives can exhibit genotoxic effects in mammalian cells. In studies involving rat and mouse hepatocytes, several hydrazine derivatives were found to elicit positive DNA repair responses, highlighting their potential carcinogenicity .

- Tumorigenic Potential : Historical studies have assessed the tumorigenic effects of hydrazine derivatives in animal models. Chronic administration of benzylhydrazine dihydrochloride has been linked to tumor induction in Swiss mice, emphasizing the need for caution when handling this compound .

Case Studies

-

Enzyme Inhibition Study

A study published in the Archives of Biochemistry and Biophysics investigated the inhibition of peptidylglycine alpha-amidating enzyme by benzylhydrazine. The results indicated that BHC inhibits this enzyme by interacting with its copper-binding sites, affecting its catalytic function . -

Genotoxicity Assessment

A comprehensive study examined the genotoxicity of various hydrazine derivatives using a DNA repair test on rat and mouse hepatocytes. The findings revealed that certain derivatives exhibited significant genotoxic potential, contributing to our understanding of the risks associated with hydrazine compounds like BHC .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Genotoxic | Inhibits specific enzymes; potential carcinogen |

| Phenethylhydrazine Hydrochloride | Limited antimicrobial activity | Less potent than BHC |

| Benzylhydrazine Dihydrochloride | Tumorigenic effects observed | Similar risks as BHC |

Analyse Chemischer Reaktionen

Reactivity with Carbonyl Compounds

Benzylhydrazine hydrochloride reacts with carbonyl groups to form hydrazones or acyl hydrazides. For example, it reacts with benzoyl acrylates to yield N',N'-disubstituted benzohydrazides via C–N bond formation ( ):

Reaction:

| Substrate | Product | Key Feature | Source |

|---|---|---|---|

| Benzoyl acrylates | N',N'-Disubstituted hydrazides | Regioselective C–N bond formation |

Indole Derivatives

It also forms indole-based apoptosis inducers when reacted with indole-2-carboxylic acid derivatives ( ):

Reaction:

Stabilization Reactions in Material Science

This compound (BHC) enhances perovskite solar cell stability by suppressing iodine generation and organic cation degradation. It reacts with iodine via protonation and dehydration, forming volatile byproducts ( ):

Mechanism:

| Application | Effect | Outcome | Source |

|---|---|---|---|

| Perovskite ink stabilization | Reduces iodine content by 90% | Solar cell efficiency: 23.7% |

Enzyme Inhibition

This compound acts as a pseudo-substrate for bovine serum amine oxidase (BSAO), causing temporary inhibition followed by activity recovery. This interaction is critical for studying enzyme mechanisms ( ):

| Enzyme | Effect | Key Finding | Source |

|---|---|---|---|

| Bovine serum amine oxidase | Competitive inhibition (IC₅₀: 10 µM) | Reversible binding at active site |

Pharmaceutical Analysis

A GC method uses this compound to quantify hydrazine in pharmaceuticals like isocarboxazid, forming pyrazole derivatives for detection ( ).

Q & A

What are the key considerations when handling benzylhydrazine hydrochloride in synthetic chemistry experiments?

This compound is hygroscopic and sensitive to oxidation. Storage should be in a cold (0–6°C), dry environment under inert gas (e.g., nitrogen) to prevent decomposition . Safety protocols must address its irritant properties (R36/37/38: irritates eyes, skin, and respiratory system), requiring gloves, goggles, and fume hood use . In reactions, anhydrous conditions (e.g., sodium acetate as a base) are critical to avoid side reactions, particularly in nucleophilic substitutions or cyclizations .

How does this compound function as a reductant in perovskite precursor solutions, and what methodological steps ensure its effective use?

In perovskite solar cells, aged precursor solutions degrade due to iodide (I⁻) oxidation to I₂ and I₃⁻, forming charge traps. Adding 1–2 wt% this compound (BHC) reduces I₂/I₃⁻ back to I⁻, restoring solution activity. Key steps include:

- Degradation assessment : Monitor solution color (yellowing indicates I₃⁻ formation) .

- Reductant addition : Dissolve BHC directly in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)-based precursor solutions under stirring .

- Film fabrication : Spin-coat treated solutions to achieve uniform, pinhole-free perovskite layers with improved crystallinity (confirmed via XRD) and reduced trap density (via PL spectroscopy) .

What synthetic strategies employ this compound as a protecting group for nitrogen atoms in heterocyclic compound synthesis?

This compound is used to protect amines during multi-step syntheses. For example:

- Pyridazine derivatives : It introduces a benzyl group at the N8 position of pyrimido[4,5-c]pyridazines, enabling selective demethylation later .

- Triazole synthesis : In flow chemistry, it reacts with formamide and methyl acrylate to form 1-benzyl-3-methyl-1H-1,2,4-triazole (73% yield) under optimized temperature and solvent conditions (DMSO, 100°C) .

What analytical challenges arise when quantifying this compound in complex matrices, and how can these be addressed methodologically?

Co-elution with structurally similar compounds (e.g., hydrazine derivatives) and matrix interference are common issues. Solutions include:

- Chromatographic optimization : Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to improve resolution .

- Detection : Pair UV detection (λ = 254 nm) with mass spectrometry for specificity .

- Sample preparation : Liquid-liquid extraction (e.g., chloroform) to isolate this compound from polar impurities .

In peptide synthesis, how does this compound resin contribute to solid-phase synthesis efficiency?

This compound resin (BHA resin) enables efficient coupling in solid-phase peptide synthesis. The resin’s hydrazine moiety reacts with carbonyl groups of protected amino acids, forming hydrazone linkages. After chain elongation, peptides are cleaved using trifluoroacetic acid (TFA), preserving side-chain protections (e.g., Z-group for serine) .

What are the optimal conditions for the reaction of this compound with carbonyl compounds to form hydrazones or pyrazole derivatives?

- Hydrazone formation : React with aldehydes/ketones in ethanol/water (1:1) at room temperature for 2–4 hours .

- Pyrazole synthesis : For N-benzylpyrazoles, react α,β-bifunctional chloroaldehydes with this compound in acetic anhydride/acetic acid (2:1) under reflux (80°C, 6 hours) . Anhydrous sodium acetate is critical to neutralize HCl and drive the reaction .

How does the incorporation of this compound influence the crystallinity and optoelectronic properties of perovskite films?

BHC-treated perovskite films exhibit:

- Enhanced crystallinity : Reduced grain boundaries and improved orientation (via XRD/SEM) .

- Lower trap density : Photoluminescence (PL) lifetime increases from ~100 ns to >500 ns, indicating fewer non-radiative recombination sites .

- Stability : Devices retain >90% efficiency after 500 hours under 1-sun illumination due to suppressed iodide oxidation .

What purification techniques are recommended for isolating this compound derivatives post-synthesis?

- Recrystallization : Use ethanol/water mixtures (3:1) for high-purity crystals (mp 143–145°C) .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) for polar derivatives like pyrazoles .

What role does this compound play in the synthesis of indole and pyridazine derivatives, and how do reaction conditions affect yield?

- Indole derivatives : It reacts with chloroaldehydes to form N-benzylpyrazoles, a precursor to indole analogs. Yields depend on stoichiometry (1.15 equiv BHC) and solvent polarity (DMF > ethanol) .

- Pyridazines : As a benzylating agent, it achieves >70% yield in pyrimido[4,5-c]pyridazine synthesis when reacted at 60°C for 12 hours .

How can researchers mitigate oxidation-related instability in solutions containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.